molecular formula C24H23N3O4 B11112414 N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide

N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide

Cat. No.: B11112414
M. Wt: 417.5 g/mol
InChI Key: HCORRRLVGZNWMS-PCLIKHOPSA-N
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Description

N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a hydrazinyl linkage and a dimethoxybenzylidene substituent, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone linkage through the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions. This is followed by the coupling of the resulting hydrazone with a benzamide derivative in the presence of a suitable catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and hydrazinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the dimethoxybenzylidene and hydrazinyl moieties. These features confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-phenylethyl]benzamide

InChI

InChI=1S/C24H23N3O4/c1-30-20-13-14-21(31-2)19(15-20)16-25-27-24(29)22(17-9-5-3-6-10-17)26-23(28)18-11-7-4-8-12-18/h3-16,22H,1-2H3,(H,26,28)(H,27,29)/b25-16+

InChI Key

HCORRRLVGZNWMS-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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